
4-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with a pyrrolidine ring via a propynyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride typically involves the following steps:
Formation of the Propynyl Linkage: This step involves the reaction of a piperidine derivative with a propynyl halide under basic conditions to form the propynyl-substituted piperidine.
Introduction of the Pyrrolidine Ring: The propynyl-substituted piperidine is then reacted with pyrrolidine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
4-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 4-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride.
Piperidine Derivatives: Similar compounds include various piperidine-based molecules used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the propynyl linkage and the combination of pyrrolidine and piperidine rings. These features confer unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H22Cl2N2 |
|---|---|
Poids moléculaire |
265.22 g/mol |
Nom IUPAC |
4-(3-pyrrolidin-1-ylprop-1-ynyl)piperidine;dihydrochloride |
InChI |
InChI=1S/C12H20N2.2ClH/c1-2-10-14(9-1)11-3-4-12-5-7-13-8-6-12;;/h12-13H,1-2,5-11H2;2*1H |
Clé InChI |
FKRHWFIQVWMMGE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC#CC2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14878489.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B14878494.png)
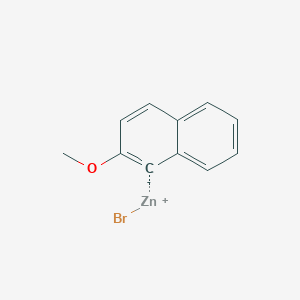
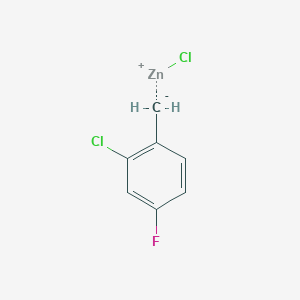
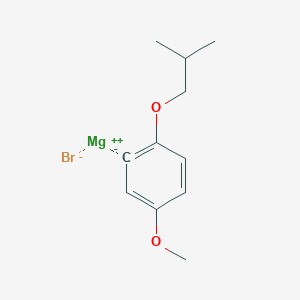
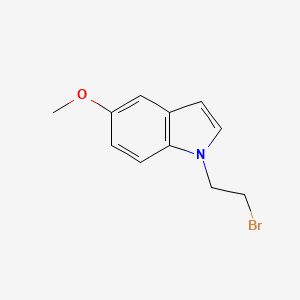
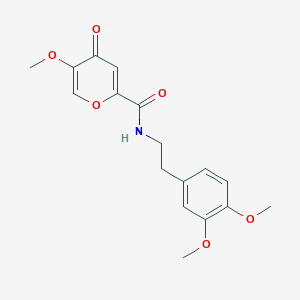
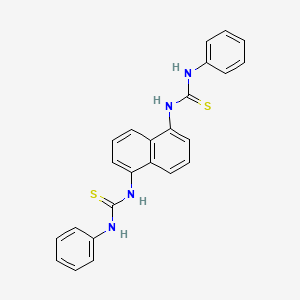
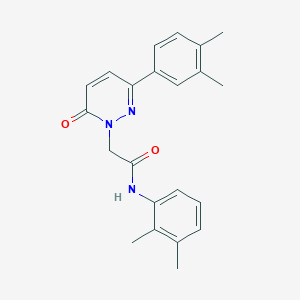
![9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14878548.png)
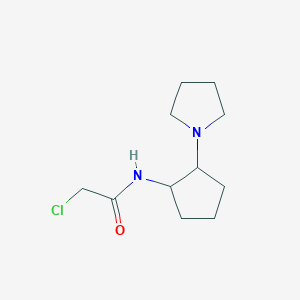

![N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine](/img/structure/B14878567.png)
![1-Oxa-4-azaspiro[5.5]undecan-5-one](/img/structure/B14878569.png)
